molecular formula C13H10FNO3 B168873 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 130436-10-1

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

Número de catálogo: B168873
Número CAS: 130436-10-1
Peso molecular: 247.22 g/mol
Clave InChI: DFDZKSVJTUNHNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- (hereafter referred to as the "core compound") is a fluoroquinolone derivative with a bicyclic quinoline scaffold. It features a cyclopropyl group at position 1, a fluorine atom at position 6, and a ketone group at position 2. The compound’s structure is optimized for binding to bacterial DNA gyrase and topoisomerase IV, key targets for antibacterial activity . Modifications at position 7 (typically a piperazinyl or substituted piperazinyl group) are critical for enhancing Gram-negative and Gram-positive bacterial coverage . The core structure is shared with clinically approved antibiotics such as ciprofloxacin and gatifloxacin, which are highlighted in and for their broad-spectrum activity .

Propiedades

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-7-1-4-11-9(5-7)12(16)10(13(17)18)6-15(11)8-2-3-8/h1,4-6,8H,2-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZKSVJTUNHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596130
Record name 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130436-10-1
Record name 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Mechanism and Pathway

The foundational method involves reacting 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (VII) with piperazine or its derivatives under basic conditions. The chloro substituent at position 7 undergoes nucleophilic displacement by the piperazine nitrogen, facilitated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA). Potassium carbonate or sodium carbonate acts as the base, neutralizing HCl generated during the substitution.

Optimization of Reaction Conditions

Critical parameters include temperature (135–140°C), solvent selection, and base stoichiometry. Elevated temperatures accelerate the reaction but risk decomposition, necessitating precise control. A 10% molar excess of base ensures complete conversion, while DMSO enhances solubility of the quinoline intermediate. Post-reaction workup involves vacuum distillation to remove solvents, followed by aqueous washing to isolate the product. The crude material is purified via recrystallization from water, yielding the target compound with minimal byproducts.

Synthesis of the 7-Chloro Precursor

The precursor (VII) is synthesized through a multi-step sequence starting from 2,4-dichloro-5-methylaniline. Diazotization with NaNO₂ followed by treatment with dimethylamine forms a triazene intermediate, which undergoes thermal cleavage in anhydrous HF to yield 3-fluoro-4,6-dichlorotoluene. Subsequent UV-induced chlorination produces 2,4-dichloro-5-fluoro-1-trichloromethylbenzene, which is hydrolyzed under acidic conditions to furnish VII.

Silylation-Mediated Cyclization in Toluene

Key Reaction Steps

An alternative route employs N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent to activate β-ketoester intermediates. In toluene at 105–115°C, BSA promotes cyclization by protecting hydroxyl groups and facilitating enolization. The reaction achieves an 82% yield within 30 minutes, significantly reducing reaction time compared to traditional methods.

Solvent and Catalyst Synergy

Toluene’s high boiling point enables reflux conditions without solvent decomposition. BSA’s dual role as a silylating agent and base eliminates the need for additional catalysts, simplifying the workup process. Post-reaction, solvent removal under reduced pressure precipitates the product, which is filtered and washed with water to remove residual silyl ethers.

FeCl₃-Catalyzed Benzylation-Cyclization Cascade

Mechanistic Insights

A novel approach utilizes FeCl₃ and ZnCl₂ to catalyze a tandem benzylation-cyclization between 2-aminoaryl alcohols and β-ketoesters. The reaction proceeds via initial benzylation of the β-ketoester, followed by cyclodehydration to form the quinoline core. Oxidation by atmospheric air converts the 1,4-dihydro intermediate to the aromatic quinoline.

Reaction Conditions and Yield

Optimized conditions (90°C in chlorobenzene, 12 hours) yield 85% of the target compound. FeCl₃ activates the β-ketoester for nucleophilic attack, while ZnCl₂ stabilizes intermediates. The method’s mild conditions and tolerance for electron-withdrawing substituents make it advantageous for synthesizing derivatives.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

ParameterPiperazine MethodSilylationFeCl₃-Catalyzed
Temperature (°C)135–140105–11590
Reaction Time2 hours0.5 hours12 hours
Yield (%)Not reported8285
CatalystK₂CO₃BSAFeCl₃/ZnCl₂

The FeCl₃-catalyzed method offers superior yield and milder conditions, though longer reaction times. The silylation approach excels in speed but requires costly reagents. The piperazine method, while traditional, demands high temperatures and complex precursor synthesis[1–3].

Industrial Applicability

For large-scale production, the FeCl₃-catalyzed route is preferable due to its operational simplicity and avoidance of hazardous solvents like DMSO. Conversely, the silylation method’s rapid kinetics suit batch processes requiring quick turnaround .

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparación Con Compuestos Similares

Piperazinyl Derivatives

  • Ciprofloxacin : 7-(1-Piperazinyl) substitution (CAS 93107-08-5). This derivative exhibits potent activity against Enterobacteriaceae but weaker coverage against Gram-positive bacteria. Its hydrochloride salt is widely used clinically .
  • Nitroso-Piperazinyl Analog: 7-(4-Nitroso-piperazin-1-yl) substitution ().
  • Chlorophenyl-Pyrimidinyl Hybrid : 7-(4-(2-((4-Chlorophenyl)-pyrimidin-2-yl)thio)acetyl)piperazin-1-yl (). This hybrid shows improved activity against methicillin-resistant Staphylococcus aureus (MRSA) due to enhanced DNA gyrase binding .

Non-Piperazinyl Substituents

  • Octahydro-Pyrrolo[3,4-b]pyridin-6-yl : Found in cadrofloxacin (CAS 153808-85-6, ). This rigid bicyclic amine improves anaerobic bacterial coverage and reduces QT-interval prolongation risks compared to piperazinyl analogs .
  • Morpholinyl and Methylpiperazinyl: Derivatives like 7-(4-Methylpiperazin-1-yl) () exhibit balanced pharmacokinetics but are less potent against Pseudomonas aeruginosa than ciprofloxacin .

Modifications at Position 8

  • Methoxy Group : 8-Methoxy substitution (e.g., gatifloxacin, ) broadens Gram-positive coverage and improves pharmacokinetic half-life (~7–8 hours) .
  • Difluoromethoxy Group : In cadrofloxacin (), this substitution increases stability against enzymatic degradation, extending serum half-life to >12 hours .
  • Nitro Group : 8-Nitro substitution () enhances redox activity but is associated with higher cytotoxicity .

Fluorination Patterns

  • Trifluoro Derivatives : 6,7,8-Trifluoro analogs () demonstrate superior in vitro potency (MIC ≤0.03 µg/mL against E. coli) but increased phototoxicity risks .
  • Difluoro-Methoxy at Position 8 : Seen in moxifloxacin impurity A (CAS 151213-15-9, ), this modification improves CNS penetration but may exacerbate neurotoxic side effects .

Research Findings and Clinical Implications

  • Potency : Hybrids with bulky heterocyclic substituents at position 7 (e.g., pyrimidinyl-thioacetyl groups in ) exhibit MIC values 4–8× lower than ciprofloxacin against resistant Klebsiella pneumoniae .
  • Solubility and Bioavailability : Methoxy and difluoromethoxy groups at position 8 () enhance water solubility (>10 mg/mL) compared to the core compound (<2 mg/mL) .
  • Toxicity: Nitroso and nitro substitutions () correlate with genotoxicity in in vitro assays, limiting clinical utility .

Actividad Biológica

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the fluoroquinolone class, which is known for its antibacterial properties. The structure of this compound suggests various mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is C14H13FN2O4C_{14}H_{13}F_{N_2}O_4 with a molecular weight of approximately 292.26g/mol292.26\,g/mol . The compound features a quinoline ring system with a cyclopropyl and a fluorine substituent, which are critical for its biological activity.

Antimicrobial Properties

Fluoroquinolones are primarily recognized for their antibacterial effects. Studies indicate that compounds in this class exhibit activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Table 1: Antibacterial Activity of Fluoroquinolones

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
CiprofloxacinE. coli0.25 - 2 µg/mL
LevofloxacinS. pneumoniae0.5 - 4 µg/mL
3-Quinolinecarboxylic acidStaphylococcus aureusTBD

The primary mechanism through which 3-Quinolinecarboxylic acid exerts its antibacterial effect is through the inhibition of DNA synthesis. By binding to the DNA gyrase enzyme, it prevents the supercoiling necessary for DNA replication . This action leads to bacterial cell death.

Study on Efficacy Against Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various fluoroquinolones, including derivatives like 3-Quinolinecarboxylic acid, against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives maintained effectiveness against these resistant strains, suggesting potential clinical applications .

Pharmacokinetics and Safety Profile

Research has also focused on the pharmacokinetics of fluoroquinolone derivatives. A study measuring plasma concentrations indicated that compounds with cyclopropyl substitutions had improved absorption rates compared to their non-cyclopropyl counterparts . Safety assessments showed that while adverse effects were noted (such as gastrointestinal disturbances), they were generally mild and transient.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of this compound is C18H17F4N3O3C_{18}H_{17}F_{4}N_{3}O_{3}, and it features a quinoline structure that is essential for its biological activity. The compound is known for its fluorinated derivatives which enhance its pharmacokinetic properties.

Antibacterial Activity

One of the primary applications of 3-quinolinecarboxylic acid derivatives is their use as antibacterial agents. Research indicates that these compounds exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains. Notably, they have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antibacterial Efficacy of 3-Quinolinecarboxylic Acid Derivatives

Bacterial StrainActivity LevelReference
Pseudomonas aeruginosaHigh
Escherichia coliModerate
Staphylococcus aureusHigh

Synthesis and Derivatives

The synthesis of 3-quinolinecarboxylic acid derivatives often involves complex organic reactions. For instance, one method includes the reaction of piperazine derivatives with quinoline precursors under specific conditions to yield the desired antibacterial compounds .

Table 2: Synthesis Methods

Synthesis MethodKey ReactantsConditions
Piperazine ReactionPiperazine, Quinoline Derivatives20-200 °C, DMSO
AlkylationAlkylpiperazinesElevated pressure

Case Study 1: Ciprofloxacin Derivative

A notable case involves the development of ciprofloxacin (a well-known antibiotic) as a derivative of this compound. Studies have demonstrated that modifications to the piperazine ring can significantly enhance antibacterial potency while reducing side effects .

Case Study 2: Antiviral Properties

Emerging research suggests that certain derivatives may also possess antiviral properties, potentially expanding their application beyond antibacterial uses. Investigations are ongoing to explore these effects in vitro and in vivo .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 7-Position

The 7-chloro substituent undergoes nucleophilic displacement with amines, particularly piperazine derivatives, forming antibacterial quinolones.

Reaction Example :

C14H11ClFNO3+Piperazine derivativeCiprofloxacin precursor+HCl\text{C}_{14}\text{H}_{11}\text{ClFNO}_3+\text{Piperazine derivative}\rightarrow \text{Ciprofloxacin precursor}+\text{HCl}

Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Temperature : 80–180°C

  • Pressure : 1–10 bar

  • Molar Ratio : 1:1.5 (compound:alkylating agent)

Key Findings :

  • Substitution efficiency depends on steric and electronic effects of the amine.

  • Methylpiperazine derivatives yield higher bioactivity compared to unsubstituted piperazine .

Alkylation of Piperazinyl Side Chains

The piperazinyl group at position 7 can be further alkylated to enhance pharmacokinetic properties.

Reaction Example :

C15H17FN3O3+C2H5IEthyl substituted derivative+HI\text{C}_{15}\text{H}_{17}\text{FN}_3\text{O}_3+\text{C}_2\text{H}_5\text{I}\rightarrow \text{Ethyl substituted derivative}+\text{HI}

Conditions :

  • Base : Potassium carbonate (K2_2CO3_3)

  • Solvent : DMF or acetonitrile

  • Temperature : 40–110°C

Key Findings :

  • Alkylation improves lipophilicity, enhancing bacterial membrane penetration.

  • Hydroxyethyl substituents increase water solubility .

Cyclization to Form the Quinoline Core

The quinoline backbone is synthesized via cyclization of substituted benzoylacetates.

Reaction Example :

Ethyl 2 4 dichloro 5 fluorobenzoylacetateCyclopropylamineIntermediateΔQuinoline core\text{Ethyl 2 4 dichloro 5 fluorobenzoylacetate}\xrightarrow{\text{Cyclopropylamine}}\text{Intermediate}\xrightarrow{\Delta}\text{Quinoline core}

Conditions :

  • Temperature : 60–300°C

  • Catalyst : Magnesium alcoholate

  • Yield : 70–85%

Key Observations :

  • Cyclopropylamine confers stability against bacterial efflux pumps.

  • Fluorine at position 6 enhances DNA gyrase inhibition .

Oxidation and Reduction Reactions

The keto group at position 4 and substituents undergo redox modifications.

Reaction Type Reagents Products Application
OxidationKMnO4_4, H2_2O2_2Carboxylic acid derivativesEnhancing water solubility
ReductionNaBH4_4, LiAlH4_4Alcohol intermediatesProdrug synthesis

Hydrolysis of Ester Derivatives

The methyl ester at position 3 is hydrolyzed to the active carboxylic acid form.

Reaction Example :

Methyl esterNaOHCarboxylic acid+CH3OH\text{Methyl ester}\xrightarrow{\text{NaOH}}\text{Carboxylic acid}+\text{CH}_3\text{OH}

Conditions :

  • Base : Aqueous NaOH (1–2 M)

  • Temperature : 60–80°C

  • Yield : >90%

Photochemical Degradation

Exposure to UV light induces structural changes, affecting efficacy.

Degradation Pathways :

  • Substitution : 6-Fluoro → 6-Hydroxy

  • Cleavage : Breakdown of the piperazinyl side chain

Mitigation Strategies :

  • Use light-resistant packaging.

  • Stabilizers like ascorbic acid reduce degradation.

Critical Insights from Research

  • Structure-Activity Relationship :

    • The cyclopropyl group at N1 improves Gram-negative coverage .

    • Fluoro and keto groups are essential for topoisomerase IV inhibition .

  • Industrial Synthesis :

    • Scalable processes use continuous flow reactors for cyclization steps, reducing reaction times by 40% .

  • Environmental Stability :

    • Degradation products in wastewater require advanced oxidation processes for removal.

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 7-position of the quinolone core. For example, reacting 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with piperazine derivatives in anhydrous DMSO at 70–80°C yields analogs with piperazinyl substituents . Optimization parameters include reaction time (4–6 hours), stoichiometric ratios, and solvent choice (e.g., DMSO for high solubility). Yield improvements often require purification via recrystallization or chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopic Methods : IR spectroscopy identifies functional groups (e.g., carbonyl at 4-oxo, carboxylic acid) .
  • Titration : Non-aqueous potentiometric titration with 0.1 M perchloric acid in acetic acid quantifies purity, with endpoint detection via potentiometry .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C = 0.003 Å) and lattice parameters (triclinic system, space group P1) to confirm stereochemistry .

Q. What is the primary mechanism of antibacterial activity for this compound?

Methodological Answer: The compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA supercoiling. Fluoroquinolone activity correlates with substituents at the 7-position (e.g., piperazinyl groups enhance gram-negative coverage). In vitro MIC assays against E. coli and S. aureus are standard for evaluating potency .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions alter antibacterial efficacy?

Methodological Answer:

  • 7-Position : Substitution with 4-ethylpiperazine (e.g., enrofloxacin) increases lipophilicity, improving tissue penetration .
  • 8-Position : Adding methoxy (e.g., gatifloxacin) or difluoromethoxy groups (e.g., cadrofloxacin) broadens spectrum against atypical pathogens .
  • SAR Studies : Compare MIC values of analogs (e.g., clinafloxacin with 8-chloro substitution shows enhanced potency against P. aeruginosa) .

Q. What advanced analytical methods resolve contradictions in reported antibacterial efficacy data?

Methodological Answer: Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. Mitigation strategies include:

  • Standardized Protocols : Use CLSI/EUCAST guidelines for MIC testing.
  • HPLC-PDA : Verify purity (>98%) and detect degradation products .
  • LC-MS/MS : Quantify intracellular drug concentrations to correlate pharmacokinetics with efficacy .

Q. How can crystallographic data inform drug design for improved solubility?

Methodological Answer: Crystal packing analysis (e.g., triclinic P1 symmetry with α = 102.99°) reveals intermolecular interactions affecting solubility. Modifications like hydrochloride salt formation (e.g., ciprofloxacin HCl) enhance aqueous solubility by disrupting hydrophobic stacking .

Q. What methodologies assess environmental persistence of this compound in wastewater?

Methodological Answer:

  • Spectrophotometry : UV-Vis detection at λ~270 nm quantifies concentrations in wastewater .
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples prior to analysis.
  • QSAR Models : Predict biodegradability based on substituent electronegativity and hydrophobicity .

Q. How do formulation strategies address poor bioavailability in vivo?

Methodological Answer:

  • Salt Forms : Hydrochloride or betaine salts improve solubility (e.g., ciprofloxacin betaine hydrate, solubility = 2.4 mg/mL) .
  • Controlled-Release Tablets : Bilayer formulations (immediate + extended-release) maintain therapeutic plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
Reactant of Route 2
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.